molecular formula C41H58O5 B14958684 (3beta)-cholest-5-en-3-yl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate

(3beta)-cholest-5-en-3-yl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Cat. No.: B14958684
M. Wt: 630.9 g/mol
InChI Key: XPMCJGMXUVMZGU-IRZVOKEYSA-N
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Description

The compound 9A,11A-DIMETHYL-1-(6-METHYLHEPTAN-2-YL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-7-YL 2-[(3,4,8-TRIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE is a complex organic molecule. . This compound is characterized by its intricate structure, which includes multiple rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reaction conditionsCommon reagents used in these reactions include alkyl halides, Grignard reagents, and oxidizing agents . The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to monitor and control the reaction parameters .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions , while reduction reactions often need anhydrous conditions to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield ketones or carboxylic acids , while reduction reactions typically produce alcohols or alkanes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 9A,11A-DIMETHYL-1-(6-METHYLHEPTAN-2-YL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-7-YL 2-[(3,4,8-TRIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE include:

Uniqueness

What sets this compound apart from its similar counterparts is its unique combination of functional groups and structural complexity . This makes it particularly valuable for studying complex reaction mechanisms and for developing novel therapeutic agents .

Properties

Molecular Formula

C41H58O5

Molecular Weight

630.9 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetate

InChI

InChI=1S/C41H58O5/c1-24(2)10-9-11-25(3)33-15-16-34-32-13-12-29-22-30(18-20-40(29,7)35(32)19-21-41(33,34)8)45-37(42)23-44-36-17-14-31-26(4)27(5)39(43)46-38(31)28(36)6/h12,14,17,24-25,30,32-35H,9-11,13,15-16,18-23H2,1-8H3/t25-,30+,32+,33-,34+,35+,40+,41-/m1/s1

InChI Key

XPMCJGMXUVMZGU-IRZVOKEYSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)O[C@H]3CC[C@@]4([C@H]5CC[C@]6([C@H]([C@@H]5CC=C4C3)CC[C@@H]6[C@H](C)CCCC(C)C)C)C)C

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)OC3CCC4(C5CCC6(C(C5CC=C4C3)CCC6C(C)CCCC(C)C)C)C)C

Origin of Product

United States

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